molecular formula C28H33N7O9 B065129 Ac-WEHD-CHO CAS No. 189275-71-6

Ac-WEHD-CHO

Cat. No. B065129
CAS RN: 189275-71-6
M. Wt: 611.6 g/mol
InChI Key: ZSZYUXBVDPGGGX-QGQQZZQASA-N
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Description

"Ac-WEHD-CHO" is a compound involved in biochemical processes. While specific studies directly addressing this compound were not found, related biochemical processes involve enzymes like choline acetyltransferase, which is significant in neurochemistry and the synthesis of acetylcholine (ACh) (Schrier & Snuster, 1967). Understanding related compounds and processes can provide insights into the role and functionality of "this compound" in biological systems.

Synthesis Analysis

The synthesis of biochemical compounds like ACh involves choline acetyltransferase catalyzing the synthesis from choline and acetyl-CoA. Though specifics on "this compound" synthesis are unavailable, similar biochemical synthesis pathways can be inferred from related enzymatic processes (Fonnum, 1975).

Molecular Structure Analysis

The molecular structure of biochemical compounds is crucial for their function. For instance, the acetylcholine structure is critical for its neurotransmitter activity. Though specific details on "this compound" are not available, understanding the molecular structure of similar compounds can provide insights into how they interact with biological molecules (Jin, Lin, & Gong, 2004).

Chemical Reactions and Properties

Biochemical compounds participate in various chemical reactions. For example, choline is involved in the synthesis of acetylcholine through enzymatic reactions. Understanding the chemical reactions and properties of compounds like "this compound" is essential for deciphering their role in biological systems (Nguyen, Le, & Tran, 2021).

Scientific Research Applications

Another study on the selectivity of peptide-based and macromolecular inhibitors of the caspase family of cysteine proteases, which are central in inflammation and apoptosis, found that Ac-WEHD-CHO is part of a range of aldehydes with wide selectivities and potencies against various caspases. These aldehydes display dissociation constants ranging from 75 pm to >10 μm. The results are consistent with substrate specificity studies and suggest that viruses might facilitate infection through the inhibition of apoptosis and the host inflammatory response by compounds like this compound (Garcia-Calvo et al., 1998).

Mechanism of Action

Target of Action

Ac-WEHD-CHO is a peptide-based inhibitor that primarily targets the caspase family of cysteine proteases . Specifically, it inhibits caspase-1, -4, -5, and -14 . Caspases play a central role in inflammation and mammalian apoptosis .

Mode of Action

This compound interacts with its targets (caspases) by forming favorable hydrophobic interactions in two separate hydrophobic regions of the binding site . The side chains of P4 Ile and Tyr form hydrophobic interactions with caspase-3 residues Trp206 and Trp214 within a non-polar pocket of the S4 subsite . These interactions of hydrophobic P4 residues are distinct from those for polar P4 Asp, which indicates the adaptability of caspase-3 for binding diverse P4 residues .

Biochemical Pathways

The caspase family of cysteine proteases, which includes 11 homologues of human origin, are important mediators of both inflammation, where they are involved in the production of several inflammatory cytokines, and apoptosis, where they participate in signaling and effector pathways . This compound, as an inhibitor of certain caspases, can affect these biochemical pathways.

Pharmacokinetics

It is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of caspases by this compound can prevent the release of certain inflammatory cytokines and interfere with apoptosis . This can have various molecular and cellular effects, depending on the specific context and the cells involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store the compound in a cool, dry place, protected from light .

Safety and Hazards

While specific safety and hazard information for Ac-WEHD-CHO is not available in the search results, it is generally recommended to handle such compounds with good industrial hygiene and safety practice .

Future Directions

The future directions of Ac-WEHD-CHO research could involve further studies on its selectivity and potency against various caspases . Additionally, its role in inhibiting apoptosis and the host inflammatory response could be explored further .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZYUXBVDPGGGX-QGQQZZQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Ac-WEHD-CHO in inhibiting caspases?

A1: this compound acts as a reversible inhibitor of caspases. While not explicitly stated in the provided abstracts, peptide aldehydes like this compound are known to interact with the catalytic cysteine residue within the active site of caspases. This interaction is thought to form a reversible hemiacetal or thiohemiacetal adduct, blocking the enzyme's ability to cleave its natural substrates [].

Q2: Have there been any studies investigating the structural basis for this compound's interaction with caspases?

A3: While the provided abstracts don't directly address this compound's structural interactions, research using similar peptide analogs has provided insights. For instance, studies using Ac-DEVD-CHO, a close analog, have shown that the Asp residue at the P4 position plays a significant role in binding to the S4 pocket of caspases like caspase-7 []. This suggests that the Trp residue (W) at the P4 position of this compound might also significantly influence its binding affinity and selectivity for different caspases.

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